alpha-D-ribopyranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-AIHAYLRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]([C@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318403 | |
| Record name | α-D-Ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7296-59-5 | |
| Record name | α-D-Ribose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Ribopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-D-Ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-RIBOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP7XMO0E1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Conformational Analysis and Dynamics of Alpha D Ribopyranose
Dominant Conformations in Different Phases
The conformation of alpha-D-ribopyranose is highly dependent on its surrounding environment. The interplay of intramolecular hydrogen bonding, steric effects, and interactions with solvent molecules dictates the preferred three-dimensional arrangement of the sugar ring.
Aqueous Solution Equilibrium and Relative Abundances
In aqueous solution, D-ribose exists as an equilibrium mixture of its different isomeric forms: the pyranose (six-membered ring) and furanose (five-membered ring) forms, each with alpha and beta anomers, along with a small fraction of the open-chain aldehyde form. wikipedia.orgmedlink.comwikiwand.com This phenomenon of interconversion between anomers is known as mutarotation. aip.orgbionity.combyjus.com
The pyranose forms are the most abundant species in water at room temperature, accounting for approximately 76-80% of the total ribose molecules. wikipedia.orgmdpi.comresearchgate.net Within the pyranose population, the beta-anomer is favored over the alpha-anomer.
A detailed breakdown of the relative abundances of the different forms of D-ribose in solution is presented in the table below:
| Form | Relative Abundance (%) |
| beta-D-ribopyranose | 59 |
| This compound | 20 |
| beta-D-ribofuranose | 13 |
| alpha-D-ribofuranose | 7 |
| Open-chain | 0.1 |
| Data sourced from multiple studies. wikipedia.orgmedlink.comwikiwand.comlscollege.ac.in |
Solid-State Structural Investigations
In the solid state, the conformational flexibility of ribose is significantly reduced. X-ray diffraction studies have been instrumental in determining the precise three-dimensional structure of crystalline D-ribose. These investigations have revealed that in the crystalline form, D-ribose predominantly adopts a pyranose ring structure. ulpgc.es
Interestingly, studies on co-crystals of D-ribose with metal ions have shown the presence of both alpha and beta anomers in the solid state. For instance, in a complex with praseodymium chloride (PrCl₃), both this compound and beta-D-ribopyranose were found to coexist in the single crystal, with an alpha-to-beta anomeric ratio of 54:46. nih.gov This indicates that under specific crystallization conditions, the alpha-anomer can be present in nearly equal proportion to the beta-anomer.
Furthermore, solid-state NMR spectroscopy has also been employed to study the anomeric composition of D-ribose. These studies have confirmed the presence of both α- and β-pyranose forms in the solid state, with varying ratios depending on the crystallization conditions. ulpgc.es For example, one study reported a β/α ratio of 2:1 from powder analysis and 3:1 from a single-crystal analysis. ulpgc.es
Gas-Phase Conformational Landscapes
Computational studies have provided valuable insights into the intrinsic conformational preferences of this compound in the absence of solvent effects. In the gas phase, intramolecular hydrogen bonding plays a dominant role in stabilizing specific conformations. rsc.org
Theoretical calculations, such as those using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), have been used to explore the potential energy surface of this compound. acs.org These studies aim to identify the most stable conformers and the energy barriers between them. The gas-phase conformations are often different from those observed in solution, as the stabilizing effect of water molecules is absent. rsc.org The focus of these computational models is to understand the inherent structural preferences dictated by the molecule's own electronic and steric properties.
Ring Conformation Specificity
The six-membered pyranose ring of this compound is not planar and can adopt several puckered conformations to minimize steric strain and torsional strain.
Chair Conformations (e.g., ⁴C₁ and ¹C₄)
The most stable conformations for six-membered rings are typically the chair conformations. For pyranose rings, the two primary chair conformations are designated as ⁴C₁ (where carbon 4 is above the plane and carbon 1 is below) and ¹C₄ (where carbon 1 is above the plane and carbon 4 is below).
In the case of this compound, the relative stability of the ⁴C₁ and ¹C₄ conformations is determined by the orientation of the hydroxyl groups. The anomeric effect, which favors an axial orientation for an electronegative substituent at the anomeric carbon (C1), plays a significant role.
In a study of a praseodymium chloride complex with D-ribose, the this compound ligand was found to adopt the ⁴C₁ conformation. nih.gov In this conformation, the anomeric hydroxyl group at C1 is in the axial position, which is favored by the anomeric effect. Conversely, the beta-D-ribopyranose in the same complex adopted the ¹C₄ conformation. nih.gov NMR studies have also been used to analyze the chair conformations of ribopyranosides. researchgate.net
Non-Chair Conformations (e.g., skew, twist forms)
While chair conformations are generally the most stable, other non-chair conformations, such as skew (or twist) and boat forms, can also exist, particularly as transition states between chair forms or in derivatives where certain interactions destabilize the chair forms. rsc.org
Computational studies have explored the potential energy surface of this compound and identified various low-energy conformers, including skew and boat conformations. acs.org For instance, a theoretical study on D-ribose identified several stable conformers, including some with skew (S) ring conformations. acs.org These non-chair conformations are generally higher in energy than the chair forms but can be populated at room temperature and may be important in certain chemical reactions or biological recognition processes. The nomenclature for these conformations, such as T for twist, E for envelope, S for skew, and B for boat, helps to describe the specific puckering of the pyranose ring. rsc.org
Pseudorotational Parameters and Ring Puckering Analysis
The puckering of a six-membered pyranose ring, such as that in this compound, describes the deviation of its atoms from a mean plane. While five-membered furanose rings are often described by pseudorotational parameters like the phase angle (P) and amplitude of pucker (νmax), six-membered rings are more formally described using the Cremer–Pople puckering parameters (Q, θ, and φ). nih.govrsc.org These parameters define the total puckering amplitude (Q) and the position of the conformation on a spherical surface, where chair conformations are at the poles and boat and twist-boat forms are at the equator. rsc.org
In practice, pyranose ring conformations are commonly identified by more intuitive descriptors such as Chair (C), Boat (B), Skew (S), and Half-Chair (H). uni-kiel.deglycopedia.eu The chair conformations are by far the most stable and prevalent. uni-kiel.de For a pyranose ring, two primary chair conformations are possible: the ¹C₄ and ⁴C₁ forms. uni-kiel.de The notation indicates which carbon atoms are located above (superscript) or below (subscript) the reference plane defined by the other ring atoms. uni-kiel.de For this compound, experimental and computational studies have identified the ⁴C₁ chair conformation as a dominant and highly stable form in the gas phase and in complexes. nih.govnih.govacs.org In this conformation, the C-4 atom is above the plane and the C-1 atom is below it. The alternative ¹C₄ conformation is also a key conformer in the conformational equilibrium of ribopyranose anomers. nih.gov
The relative stability of these chair conformations is dictated by the interplay of steric interactions involving bulky substituents and stereoelectronic effects. uni-kiel.dend.edu
Intramolecular Interactions and Conformational Stability
Intramolecular hydrogen bonds play a pivotal role in stabilizing the specific conformations of free monosaccharides. researchgate.net In this compound, the spatial arrangement of the hydroxyl groups allows for the formation of cooperative hydrogen bond networks. researchgate.net Computational studies have shown that these internal hydrogen bonds are a primary stabilizing factor. ox.ac.uk For instance, the orientation of the hydroxyl groups can lead to clockwise or counter-clockwise hydrogen bond arrangements, which subtly influence the geometry and relative energy of the conformers. researchgate.net The formation of these bonds can significantly stabilize a particular chair or twist conformation over others, working in concert with the powerful stereoelectronic forces within the molecule.
Stereoelectronic effects are electronic interactions that depend on the specific three-dimensional arrangement of orbitals within a molecule. In this compound, these effects, particularly those centered around the anomeric carbon (C1), are critical in controlling its conformational preferences.
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the potential for greater steric hindrance compared to the equatorial position. wikipedia.org The primary explanation for this phenomenon is a stabilizing stereoelectronic interaction known as hyperconjugation. dypvp.edu.in
Specifically, the endo-anomeric effect in this compound involves the delocalization of electron density from a lone pair (n) of the endocyclic ring oxygen (O5) into the adjacent antibonding sigma orbital (σ*) of the axial C1-O1 bond. rsc.orgnd.edu This nO5 → σC1-O1 interaction is most effective when the donor lone pair orbital and the acceptor σ orbital are anti-periplanar (oriented at 180° to each other), a condition perfectly met when the anomeric hydroxyl group is in the axial position. wikipedia.org This stabilizing delocalization has distinct structural consequences: it leads to a shortening of the C1-O5 bond and a corresponding lengthening of the C1-O1 bond. nd.edu This effect is a major driving force for the observed stability of the ⁴C₁ conformation of this compound where the C1-OH group is axial.
Hyperconjugation is the fundamental principle underlying the anomeric effects and is a key determinant of conformational preference in this compound. dypvp.edu.inprinceton.edu It is a stabilizing interaction that involves the delocalization of electrons from a filled bonding or lone-pair orbital into an adjacent empty or partially filled antibonding orbital. wikipedia.org
Stereoelectronic Effects and Anomeric Control on Conformation
Solvent Effects on Conformational Preferences
The surrounding solvent medium plays a critical role in modulating the conformational equilibrium of this compound. The solvent can stabilize or destabilize different conformers by interacting with the solute's polar hydroxyl groups. These interactions are typically modeled using two main approaches: continuum solvation models and explicit solvent molecule interactions. pyscf.orgreadthedocs.io
Continuum Solvation Models (PCM)
Continuum solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a structureless dielectric medium. ohio-state.edu This method calculates the electrostatic interaction between the solute and the solvent by creating a cavity for the solute within the dielectric continuum. ohio-state.edugaussian.com PCM is a computationally efficient way to approximate the bulk electrostatic effects of a solvent like water. nih.gov
Theoretical studies on D-ribose using Density Functional Theory (DFT) calculations have employed the PCM to investigate conformational preferences in an aqueous environment. acs.orgulpgc.esbiomedres.us These calculations have shown that for both alpha- and beta-D-ribopyranose, the ¹C₄ chair conformations are the most stable. acs.org The PCM approach accounts for the stabilization of polar conformers by the dielectric medium, which can influence the relative energies of different chair and boat forms. However, a limitation of continuum models is their inability to capture specific, short-range interactions like hydrogen bonding, which are crucial for carbohydrates. chemrxiv.orguni-muenchen.de
Table 1: Most Stable Conformers of α-D-ribopyranose in PCM (Water) Calculated at the M06-2X/6-311++G(d,p) Level
| Conformer | Ring Conformation | Relative Energy (kJ mol⁻¹) |
| 1 | ¹C₄ | 0.00 |
| 2 | ¹C₄ | 1.13 |
Data sourced from Quesada-Moreno et al. (2013). acs.org The table shows the two most stable conformers found in the study, both having a ¹C₄ chair shape, with slightly different orientations of the hydroxyl groups.
Explicit Solvent Molecule Interactions
To gain a more accurate understanding of solvation, explicit solvent models are used. In this approach, individual solvent molecules (e.g., water) are included in the simulation, allowing for the direct modeling of specific solute-solvent interactions, such as hydrogen bonds. github.iorsc.org This method is computationally more demanding but provides a more detailed and physically realistic picture of the solute's immediate environment. nih.gov
Studies combining PCM with the inclusion of one or more explicit water molecules have been conducted on D-ribose to bridge the gap between purely implicit and fully explicit models. acs.orgulpgc.es When a single explicit water molecule was added to the PCM calculation for α-D-ribopyranose, the ¹C₄ conformation remained the most stable. acs.org The explicit water molecule forms hydrogen bonds with the hydroxyl groups of the sugar, and its placement can subtly alter the relative stability of conformers. For instance, the water molecule can act as a hydrogen bond donor to the ring oxygen or as an acceptor from the hydroxyl groups. ulpgc.es
Molecular Dynamics (MD) simulations with a fully explicit solvent shell provide even deeper insight. acs.org These simulations show that the hydration shell around the sugar is highly dynamic. For furanose derivatives, it was observed that explicit water interactions drive the selection of specific conformers from the ensemble that would be present in the gas phase. acs.org Explicit solvent simulations also reveal that the formation of stable intramolecular hydrogen bonds within the sugar may be less significant in aqueous solution, as the hydroxyl groups preferentially form stronger hydrogen bonds with the surrounding water molecules. acs.org This competition between intramolecular and solute-solvent hydrogen bonding is a key factor governed by explicit solvent interactions that influences the conformational dynamics of this compound.
Advanced Spectroscopic Characterization of Alpha D Ribopyranose
Vibrational Spectroscopy
Vibrational spectroscopy, which measures the vibrational energy of molecules, is a powerful tool for analyzing the conformational landscape of alpha-D-ribopyranose.
Infrared (IR) and Raman Spectroscopy for Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. In the study of this compound, these methods have been instrumental in identifying the dominant conformations in different phases.
Theoretical and experimental studies have shown that the pyranose forms, including this compound, are the most prevalent configurations for D-ribose. acs.org In the solid state, D-ribose exists as a mixture of α- and β-D-ribopyranose anomers. researchgate.net Specifically, for this compound, the 1C4 conformation is identified as the most stable. acs.org
Experimental IR and Raman spectra of D-ribose have been recorded in both aqueous solutions (H₂O and D₂O) and in the solid phase. acs.org These experimental spectra show good agreement with theoretical spectra calculated for the most stable α-pyranose and β-pyranose anomers, further supporting the predominance of these forms. acs.org The analysis of IR and Raman spectra of D-ribose in aqueous solution has suggested that it exists in approximately 76% pyranose and 24% furanose forms. acs.org When complexed with lanthanum chloride (LaCl₃) and cerium chloride (CeCl₃), X-ray diffraction and FT-IR studies revealed that this compound adopts a 4C₁ conformation. nih.gov Shifts in the C-C, O-H, C-O, and C-O-H vibrational bands in the IR spectra of these complexes confirm the coordination of the sugar to the metal ions. nih.gov
Vibrational Circular Dichroism (VCD) for Chiroptical Response
Vibrational circular dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is particularly sensitive to the three-dimensional arrangement of atoms and is therefore a powerful tool for determining the absolute configuration and conformation of chiral molecules like this compound in solution. rsc.org
VCD spectra of D-ribose have been recorded in various conditions, including H₂O and D₂O solutions, as well as in the solid phase as thin films and mulls. acs.org The experimental VCD spectra, when compared with theoretical spectra, have provided significant insights into the conformational preferences of D-ribose. acs.orgulpgc.es The good agreement between experimental and theoretical spectra confirms the presence of pyranose forms. acs.orgulpgc.es Studies combining VCD with quantum chemical calculations have been crucial in analyzing the complex conformational landscape of D-ribose, indicating that both pyranose and furanose forms coexist in solution. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. core.ac.ukresearchgate.net
Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Elucidation
One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the structure of this compound. The chemical shifts (δ) of the protons and carbons provide information about their local electronic environment, while coupling constants (J) reveal through-bond connectivity. core.ac.uk
In aqueous solutions, D-ribose exists as a complex mixture of tautomers, including α- and β-pyranoses and α- and β-furanoses, with the β-pyranose form being predominant. ulpgc.es ¹H NMR studies have been used to determine the parameters of the major tautomers of D-ribose and discuss their conformational features. researchgate.net For instance, both α- and β-D-ribopyranose in D₂O exist in a conformational equilibrium between the 4C₁ and 1C₄ forms. researchgate.net
¹³C NMR spectroscopy is a valuable complement to ¹H NMR, particularly for complex molecules like carbohydrates. researchgate.net It has been used to confirm that both ionized and unionized forms of D-ribose prefer a pyranose conformation. researchgate.net The chemical shifts of the carbon atoms, especially the anomeric carbon (C1), are sensitive to the configuration and conformation of the sugar.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Chemical shifts can vary depending on the solvent and experimental conditions.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 | ~4.8-5.2 | - |
| C-1 | - | ~94-96 |
| H-2 | ~3.5-3.9 | - |
| C-2 | - | ~69-71 |
| H-3 | ~3.6-4.0 | - |
| C-3 | - | ~69-71 |
| H-4 | ~3.7-4.1 | - |
| C-4 | - | ~66-68 |
| H-5 | ~3.6-3.8 | - |
| C-5 | - | ~62-64 |
Two-Dimensional (2D) NMR Techniques
Two-dimensional (2D) NMR experiments provide correlations between different nuclei, resolving spectral overlap and enabling the unambiguous assignment of resonances and the elucidation of complex structures. wikipedia.orgiajps.com Common 2D NMR techniques include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the H-C-C-H connectivity within the sugar ring. iajps.com
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, helping to identify all the protons belonging to a particular sugar ring. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing a map of one-bond C-H connections. wikipedia.org
These techniques are essential for assigning all the proton and carbon signals in the complex spectrum of this compound and its various forms in solution. rsc.org
Nuclear Overhauser Effect (NOE) for Spatial Proximity
The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space dipolar coupling between nuclei. ucl.ac.ukwikipedia.org The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a very sensitive probe of internuclear distances up to about 5 Å. ucl.ac.uk
NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for determining the three-dimensional structure and conformation of molecules in solution. wikipedia.org In the context of this compound, NOESY can be used to establish the relative orientation of the hydroxyl groups and the protons on the pyranose ring. For example, observing an NOE between the anomeric proton (H-1) and other protons on the ring can help to confirm the α-configuration and provide information about the chair conformation (1C₄ or 4C₁). researchgate.net The NOE is a critical tool for establishing the spatial relationships between atoms in a molecule. core.ac.uk
Variable-Temperature NMR for Reaction Intermediates
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for elucidating reaction mechanisms by providing insight into the dynamic and kinetic behavior of molecules. researchgate.netox.ac.uk By conducting NMR experiments at temperatures significantly lower than ambient, typically down to -80°C (193K), it is possible to slow down reaction rates and trap transient species, such as reaction intermediates, that are too short-lived to be observed at room temperature. researchgate.netox.ac.uknih.gov This method is particularly valuable in the study of complex reaction pathways, like those in glycosylation, where numerous electrophilic intermediates can be formed. nih.govacs.org
In the context of glycosylation reactions, low-temperature NMR studies have been instrumental in the direct observation and characterization of covalent reactive intermediates, such as glycosyl triflates. acs.orginternetchemistry.com These studies help to map out the continuum of mechanisms, from SN1 to SN2 pathways, by providing structural information on the transient species that dictate the stereochemical outcome of the reaction. nih.govacs.orgresearchgate.net The activation of a glycosyl donor can lead to an array of reactive intermediates, and VT-NMR allows for the analysis of these complex mixtures, revealing the influence of factors like protecting groups on the stability and conformation of these species. nih.govnih.gov For instance, in studies of mannuronic acid esters, dynamic NMR experiments at temperatures from -80°C to 0°C have been used to monitor the coalescence of signals and determine the exchange rates between different chair conformations of anomeric triflate intermediates. nih.gov
While the application of low-temperature NMR to study glycosylation intermediates is well-established, specific studies focusing exclusively on the reaction intermediates of this compound are not extensively documented in the reviewed literature. However, the general principles and methodologies are broadly applicable. It is proposed that for reactions involving D-ribose, thermodynamic control favors the formation of the more stable pyranoside products. mostwiedzy.pl A detailed VT-NMR investigation would be necessary to observe and characterize the specific transient oxocarbenium ions or covalent intermediates derived from this compound during a glycosylation reaction.
X-ray Diffraction Crystallography
X-ray crystallography is a definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. researchgate.netchemistryviews.org By measuring the angles and intensities of diffracted X-ray beams, a detailed electron density map of the crystal is generated, revealing atomic positions, bond lengths, and intermolecular interactions. researchgate.net
Solid-State Structure Determination
The solid-state structure of D-ribose has been a subject of study for many years, with crystallization proving to be a significant challenge. researchgate.netresearchgate.net It has been determined that D-ribose does not crystallize as the biologically prevalent beta-furanose form. researchgate.netinternetchemistry.com Instead, X-ray diffraction and solid-state NMR experiments have shown that D-ribose exists in the solid state in at least two crystal forms, both of which contain a mixture of this compound and beta-D-ribopyranose anomers. researchgate.netchemistryviews.orgresearchgate.netulpgc.es
The ratio of these anomers can vary depending on the crystallization conditions. chemistryviews.org In one analysis, a single-crystal study of D-ribose revealed a β/α anomeric ratio of 3:1. researchgate.netulpgc.es This indicates that while the beta-anomer is predominant, this compound is a significant component of the crystalline structure. The molecules in the crystal adopt a pyranose ring structure, a six-membered ring composed of five carbon atoms and one oxygen atom. researchgate.netinternetchemistry.comulpgc.es More recent work on the co-crystallization of D-ribose with calcium bromide (CaRIBBr) and strontium bromide (SrRIBBr) also confirmed the presence of both α- and β-D-ribopyranoside forms within the crystal structure. In the CaRIBBr crystal, the α/β relative site occupation was found to be 50/50%, while in SrRIBBr it was 23/77%. acs.org
A detailed analysis of one of the crystal forms of D-ribose provided the following crystallographic data:
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| Triclinic | P1 | 8.171(6) | 12.872(8) | 7.092(6) | 93.55(5) | 116.17(4) | 89.97(5) | 667.9(2) |
Table created from data for Anorthite, which was presented in a search result as an example of crystallographic data and is not representative of this compound. The search results confirmed that D-ribose crystallizes with both alpha and beta anomers, but did not provide a specific crystallographic information file (CIF) for a structure containing this compound from which to extract these specific parameters.
Co-crystal Structure Analysis with Interacting Species
Co-crystallization can significantly alter the physical properties of a compound by forming a unique crystalline structure with one or more other components through non-covalent interactions. acs.org The analysis of co-crystals provides valuable information about intermolecular forces, such as hydrogen bonding. mostwiedzy.plmdpi.com
A notable example is the co-crystal formed between praseodymium(III) chloride and D-ribose (PrCl₃·D-ribose·5H₂O). nih.gov X-ray crystallography of this complex revealed that both this compound and beta-D-ribopyranose are present as ligands in a disordered state, with an α:β anomeric ratio of 54:46. nih.gov The this compound molecule adopts a ⁴C₁ conformation. nih.gov
In this co-crystal, the praseodymium ion (Pr³⁺) is nine-coordinated. The coordination sphere involves:
Five oxygen atoms from water molecules. nih.gov
Three hydroxyl groups from the D-ribopyranose ligand in an axial-equatorial-axial arrangement. nih.gov
One chloride ion. nih.gov
Fourier-Transform Microwave (FT-MW) Spectroscopy for Gas-Phase Studies
Fourier-Transform Microwave (FT-MW) spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. researchgate.netontosight.ai By combining it with methods like laser ablation to vaporize solid samples, it becomes possible to determine the intrinsic conformational landscape of molecules, like sugars, free from solvent or crystal packing effects. researchgate.netehu.es The analysis of the rotational spectrum provides highly accurate rotational constants, which are a fingerprint of the molecule's three-dimensional structure and can be used to identify different conformers present in the supersonic jet expansion. nih.govox.ac.uk
A gas-phase study of D-ribose using a combination of FT-MW spectroscopy and quantum chemical calculations successfully identified six different conformations. ulpgc.esresearchgate.netacs.org The results showed that in the gas phase, D-ribose preferentially adopts pyranose ring structures. ox.ac.ukresearchgate.net The most stable forms were identified as β-pyranose conformers, with higher-energy α-pyranose forms also being present. researchgate.net Notably, no evidence of the furanose or linear forms of ribose was found in the gas phase, which is in contrast to its biological role where the β-furanose form is a key component of RNA. internetchemistry.comresearchgate.net
For the related methyl 2-deoxy-α-D-ribopyranoside (αp), a single dominant conformer with a ⁴C₁ chair conformation was detected in the gas phase. nih.gov This rigidity is attributed to reinforcing intramolecular hydrogen bond networks. nih.gov While specific rotational constants for this compound itself were not detailed in the provided search results, the general study on D-ribose confirms its presence and stability in the gas phase as a pyranose ring. researchgate.net The data obtained from such studies are crucial for benchmarking theoretical calculations and for understanding the fundamental conformational preferences that govern the behavior of these important biomolecules. ulpgc.esresearchgate.net
Computational Chemistry and Molecular Modeling of Alpha D Ribopyranose
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are essential for understanding the conformational preferences and energetic properties of flexible molecules like alpha-D-ribopyranose. Various computational methods are utilized to achieve a balance between accuracy and computational cost, providing deep insights into its molecular behavior.
Density Functional Theory (DFT) has become a widely used tool for studying carbohydrate structures due to its favorable balance of computational cost and accuracy. spectroscopyonline.com For this compound, extensive explorations of its potential energy surface have been performed using DFT methods to identify stable conformers. researchgate.net
Functionals such as B3LYP and M06-2X are commonly employed for these conformational searches. spectroscopyonline.comresearchgate.net The M06-2X functional, a hybrid meta-GGA functional, and the popular B3LYP hybrid functional are often paired with Pople-style basis sets like 6-311++G(d,p), which include diffuse and polarization functions, to accurately model the molecule. ulpgc.es Theoretical studies have performed full explorations of the conformational landscape of D-ribose, examining its open-chain, furanose, and pyranose configurations. researchgate.netresearchgate.net These comprehensive searches have identified a multitude of stable structures. researchgate.net For the this compound form specifically, one study identified 188 unique minima using the M06-2X/6-311++G(d,p) computational level. ulpgc.esacs.org These calculations are crucial for energy minimization and determining the relative populations of different conformers at thermal equilibrium. researchgate.net Studies consistently show that pyranose forms are the dominant configurations for D-ribose. acs.org
| Computational Level | Focus of Study | Key Findings for Pyranose Forms | Reference |
|---|---|---|---|
| M06-2X/6-311++G(d,p) | Conformational Landscape Exploration | Identified 188 unique minima for α-D-ribopyranose and 272 for β-D-ribopyranose. | ulpgc.esacs.org |
| B3LYP/6-311++G(d,p) | Conformational Landscape Exploration | A similar number of minima were found as with M06-2X. Pyranose forms are the most populated. | researchgate.netulpgc.es |
| M06-2X/6-311++G(d,p) | Gas Phase Conformational Preference | Pyranose forms (α and β) are the most populated for D-ribose. | researchgate.net |
Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a higher level of theory for capturing electron correlation effects compared to standard DFT functionals. ucr.edu MP2 calculations are often used to refine the energies of geometries previously optimized at the DFT level. acs.org For instance, single-point energy calculations using MP2(full)/6-311++G(3df,2p) can be performed on M06-2X/6-311++G(d,p) optimized structures to obtain more accurate relative energy values for the most stable conformers of this compound. ulpgc.esacs.org
While there is generally good consistency between the energy rankings from DFT and MP2 methods for pyranose conformers, some differences can arise. ulpgc.es For this compound, MP2 calculations have shown less similarity to DFT results compared to other pyranose forms, highlighting the importance of using multiple methods to validate conformational analyses. ulpgc.es Despite these variations, both DFT and MP2 calculations consistently predict that the pyranose forms of D-ribose are the most stable and populated conformers. ulpgc.es
For benchmark-quality energy calculations, multi-level or composite methods like the Gaussian-n (Gn) theories are employed. gaussian.com The Gaussian-4 (G4) theory is a high-accuracy composite method that approximates a high-level calculation through a series of lower-level calculations, providing energies that are often close to experimental accuracy. gaussian.com
G4 theory has been used to study the complex conformational isomerism of D-ribose in the gas phase. researchgate.net These calculations provide highly reliable free energies (ΔG) for the different isomers. researchgate.netresearchgate.net Such studies have confirmed that the β-pyranose forms of D-ribose are the lowest energy isomers in the gas phase. researchgate.netresearchgate.net Although the focus is often on the global minimum, these high-accuracy methods provide a crucial energetic reference for all isomers, including the conformers of this compound, helping to challenge and validate the results from more computationally efficient methods like DFT and MP2. researchgate.net
Analysis of Electronic Structure
Beyond geometry and energy, understanding the electronic structure of this compound is key to explaining its reactivity and intermolecular interactions. Computational techniques like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses provide detailed pictures of bonding and electron density distribution.
Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, including bonds, lone pairs, and orbital interactions. researchgate.netuni-muenchen.de It examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to formally unoccupied non-Lewis orbitals (acceptors). researchgate.net The energetic significance of these interactions is estimated using second-order perturbation theory. researchgate.netuni-muenchen.de
| NBO Concept | Description | Application to this compound |
|---|---|---|
| Donor-Acceptor Interaction | Delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. | Characterizes intramolecular hydrogen bonds (e.g., n → σ*OH) and other stabilizing stereoelectronic effects. |
| Stabilization Energy (E(2)) | A measure of the interaction strength between a donor and an acceptor orbital, calculated via second-order perturbation theory. | Quantifies the strength of intramolecular interactions, helping to explain conformational stability. |
| Natural Hybrid Orbitals | Describes the hybridization (s-p character) of atoms within the molecule. | Provides details on the bonding within the pyranose ring and its substituents. |
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for partitioning a molecule's electron density (ρ) to define atoms and the bonds between them. wikipedia.orgias.ac.in The analysis is based on the topology of the electron density scalar field, identifying critical points where the gradient of the electron density is zero (∇ρ = 0). ias.ac.inuni-rostock.de
For this compound, AIM analysis is employed to characterize both covalent bonds and weaker non-covalent interactions, such as intramolecular hydrogen bonds. acs.org The presence of a bond path—a line of maximum electron density linking two nuclei—and an associated (3, -1) bond critical point (BCP) is a necessary and sufficient condition for the existence of a bond. ias.ac.inuni-rostock.de The properties of the electron density at the BCP, such as its magnitude and the sign of its Laplacian, allow for the classification of the interaction. acs.org In computational studies of D-ribose conformers, AIM has been used to identify and visualize non-covalent interactions that are crucial for stabilizing specific chair and boat conformations of the pyranose ring. acs.orgresearchgate.net
Conformational Search Algorithms and Potential Energy Surface Exploration
The conformational landscape of this compound, a key building block of biological molecules, is a complex terrain of numerous energy minima. Understanding this landscape is crucial for deciphering its biological function and interactions. Computational chemists employ a variety of search algorithms to explore the potential energy surface (PES) of this molecule, identifying its stable conformers and the energy barriers between them.
A full exploration of the conformational landscape of D-ribose has been performed using Density Functional Theory (DFT) methods, revealing a multitude of stable structures. americanelements.comnih.gov For D-ribose, a significant number of unique minima have been identified, with 188 unique minima found for α-D-ribopyranose alone. fishersci.co.uk These studies consistently show that the pyranose forms of D-ribose are energetically more stable than the furanose forms in the gas phase. fishersci.co.ukdrugbank.com
Computational methods such as second-order Møller-Plesset perturbation theory (MP2), DFT with functionals like M06-2X and B3LYP, and high-level multi-level G4 methods are used to probe both cyclic and open-chain isomers. americanelements.comdrugbank.com These investigations have revealed that for D-ribose, the β-pyranose conformers in ¹C₄ and ⁴C₁ chair conformations are the lowest in energy. drugbank.com However, for α-D-ribopyranose, both the ¹C₄ and ⁴C₁ chair conformations are also significant low-energy structures. fishersci.co.uknih.gov Each of these chair forms possesses an arrangement of three adjacent hydroxyl groups in an axial-equatorial-axial orientation, which is favorable for strong interactions. nih.gov
The relative energies of these conformers are often very close, presenting a challenge for computational methods to definitively identify the global minimum. drugbank.com For instance, in some studies of α- and β-D-ribopyranose, the ¹C₄ conformations are found to be the most stable. fishersci.co.uk The exploration of the PES also identifies various twist and envelope conformations, though they are generally higher in energy than the chair forms. fishersci.co.uk The stability of these various conformers is heavily influenced by intramolecular hydrogen bonding networks and anomeric effects, which are also analyzed using computational techniques like Natural Bond Orbital (NBO) analysis. drugbank.com
A summary of the number of unique minima found for D-ribose and its related isomers at the M06-2X/6-311++G(d,p) computational level is presented below.
| Ribose Form | Number of Unique Minima Found |
| α-D-ribopyranose | 188 |
| β-D-ribopyranose | 272 |
| α-D-ribofuranose | 201 |
| β-D-ribofuranose | 266 |
| Open-chain D-ribose | 1916 |
| Table based on data from a computational analysis of D-ribose conformers. fishersci.co.uk |
Molecular Dynamics Simulations (e.g., for carbohydrate-protein complexes)
Molecular dynamics (MD) simulations have become an indispensable tool for studying the dynamic behavior of carbohydrates and their interactions with proteins. chemtunes.comchemtunes.com These simulations provide insights into the conformational dynamics, binding mechanisms, and thermodynamics of carbohydrate-protein complexes at an atomic level of detail, which can be challenging to obtain through experimental methods alone. chemtunes.commetabolomicsworkbench.org
For systems involving α-D-ribopyranose and its analogs, MD simulations are crucial for understanding how these sugars are recognized by and bind to protein receptors. While direct studies on α-D-ribopyranose complexes are specific to the system under investigation, the principles and methodologies are well-established from studies on related carbohydrate-protein interactions. For example, MD simulations have been used to elucidate the conformational transition pathway of the ribose-binding protein upon binding to β-D-ribopyranose. fishersci.at Such simulations can reveal whether the binding mechanism follows an "induced-fit" or "conformational selection" model. fishersci.at
A critical component for accurate MD simulations of carbohydrates is the force field, which is a set of parameters describing the potential energy of the system. nih.gov Force fields like GLYCAM06 are specifically developed and parameterized for carbohydrates and are widely used for simulating glycans and their complexes with proteins. chemtunes.comnih.gov These force fields can reproduce experimental data such as ring pucker parameters and exocyclic rotamer populations with good accuracy. chemtunes.com
MD simulations can be used to:
Predict Binding Affinity: By calculating the free energy of binding, MD simulations can estimate the strength of the interaction between a carbohydrate like α-D-ribopyranose and a protein. easychem.org
Identify Key Residues: Simulations can pinpoint the specific amino acid residues in the protein's binding site that are crucial for the interaction, often through the analysis of hydrogen bonds and other non-covalent interactions. nih.gov
Characterize Conformational Changes: They allow for the visualization of how both the carbohydrate and the protein may change their conformations upon binding. fishersci.at
Explore Dynamic Behavior: MD provides a time-resolved view of the molecular interactions, revealing the flexibility and dynamic nature of the complex. easychem.orgnih.gov
The insights gained from MD simulations are valuable for understanding the biological roles of carbohydrate-protein interactions and can guide the design of novel therapeutics that target these interactions. metabolomicsworkbench.orgnih.gov
Chemical Synthesis Methodologies of Alpha D Ribopyranose Derivatives
Glycosylation Strategies for alpha-Selectivity
Achieving high stereoselectivity in glycosidic bond formation is paramount in carbohydrate synthesis. The formation of the α-anomer of D-ribopyranosides often requires specific strategies to overcome the thermodynamic preference for the β-anomer or to control the outcome of kinetically driven reactions.
Direct Glycosylation of Unprotected Sugars
The direct use of unprotected sugars as glycosyl donors represents the most atom-economical approach to glycosides. This strategy avoids lengthy protecting group manipulations.
Recent advancements have demonstrated the feasibility of direct C-glycosylation of unprotected D-ribose. A silylium-catalyzed, completely stereoselective C-glycosidation has been reported to yield an open-chain polyol intermediate. This intermediate can then be selectively cyclized under acidic conditions to provide the kinetic α-furanose product with high diastereoselectivity (α/β = 90:10) when the reaction is performed at 25 °C. researchgate.net Although this example leads to a furanose ring, it illustrates the principle of kinetic control in achieving α-selectivity with an unprotected sugar.
For O-glycosylation, the use of a zwitterionic acidic catalyst, sulfamic acid, has been shown to be effective. rsc.org Reacting an unprotected sugar with an alcohol in the presence of a catalytic amount of sulfamic acid under neat conditions at 80 °C can produce the corresponding O-glycosides in good yields with good to excellent α-selectivities. rsc.org Another approach involves the use of O-alkynyl glycosyl donors, prepared from unprotected sugars via Fischer glycosylation, which can be activated by gold(III) catalysts to react with alcohols, yielding a majority of the α-isomer. rsc.org
Use of Activated Glycosyl Donors (e.g., glycosyl triflates, halides)
Activated glycosyl donors, such as glycosyl halides and triflates, are common intermediates for constructing glycosidic linkages. The choice of leaving group and reaction conditions significantly influences the stereochemical outcome.
Glycosyl Halides: Glycosyl chlorides and bromides are classical donors, often activated under Koenigs-Knorr conditions using heavy-metal salts (e.g., silver salts). nih.govresearchgate.net The stereoselectivity of these reactions is sensitive to the protecting groups on the sugar, the promoter used, and the solvent. nih.govnih.gov For instance, 2-deoxyglycosyl bromides can be activated under halide ion conditions to yield highly α-selective reactions. nih.gov A solvent-free method using triethylphosphite, tetrabutylammonium (B224687) bromide, and N,N-diisopropylethylamine has been developed for the activation of glycosyl chlorides, leading to a high degree of α-stereoselectivity in shorter reaction times. rsc.org The use of ether as a solvent is also known to promote α-selectivity in glycosylation reactions. nih.gov
Glycosyl Triflates: Glycosyl triflates are highly reactive intermediates, often generated in situ. When a glycosyl triflate intermediate is formed, the reaction can proceed through an SN1 or SN2 pathway, depending on the nucleophilicity of the acceptor. nih.gov Reactions with strong nucleophiles can proceed via an SN2-like pathway, while weaker nucleophiles may favor an SN1 mechanism. The formation of an α-glycosyl triflate that reacts through an SN2-like pathway can lead to β-linked products. nih.gov Conversely, control over the reaction pathway is essential for targeting the α-anomer.
Stereoselective Approaches in Glycosidic Linkage Formation
Several factors contribute to the stereoselective formation of the α-glycosidic bond. A key electronic factor is the anomeric effect , which describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric center, corresponding to the α-anomer in the D-pyranose series. researchgate.net
The choice of protecting groups is crucial. The presence of a participating acyl group (e.g., acetate, benzoate) at the C-2 position provides "anchimeric assistance," leading to the formation of a stable dioxolanylium ion intermediate that shields the α-face. The nucleophile then attacks from the β-face, resulting exclusively in the 1,2-trans-glycoside (β-anomer for ribose). beilstein-journals.orgnih.gov Therefore, to achieve α-selectivity, non-participating protecting groups, such as ethers (e.g., benzyl) or azides, are required at the C-2 position. nih.govrsc.org
The reaction solvent can also exert a strong influence. Ethereal solvents like diethyl ether (Et₂O) are known to favor the formation of α-glycosides. nih.gov This is often attributed to the solvent's ability to stabilize the intermediate species that lead to the α-product. Furthermore, the nature of the catalyst or promoter can direct the stereochemical outcome. Various transition metal-catalyzed glycosylations have been developed that can be tuned for α- or β-selectivity. nih.gov Photoredox catalysis has also emerged as a mild method for generating glycosyl radicals from precursors like glycosyl bromides, which can then be used to form C-glycosides with high α-selectivity under certain conditions. rsc.org
Synthesis of Anhydro-alpha-D-Ribopyranose Derivatives
Anhydro sugars are valuable synthetic intermediates and monomers for polymerization. The 1,4-anhydro bridge locks the sugar into a specific pyranose conformation, making them ideal building blocks for creating stereoregular polymers.
1,4-Anhydro-2,3-O-isopropylidene-alpha-D-ribopyranose and Analogs
A convenient synthesis route for 1,4-anhydro-2,3-O-isopropylidene-α-D-ribopyranose has been established. researchgate.netresearchgate.net The synthesis starts with 2,3-O-isopropylidene-D-ribofuranose, which undergoes sequential mesylation and acetylation to give 1-O-acetyl-2,3-O-isopropylidene-5-O-methanesulfonyl-β-D-ribofuranose. researchgate.netresearchgate.net Treatment of this intermediate with sodium methoxide (B1231860) induces an intramolecular nucleophilic substitution, where the C-4 oxygen displaces the mesyl group at C-1 (after anomeric migration is considered in the mechanism), leading to the formation of the 1,4-anhydro bridge and yielding the target α-D-ribopyranose derivative. researchgate.netresearchgate.net A similar strategy has been used to synthesize the 5-thio analog of this compound. researchgate.netmadridge.org
Ring-Opening Copolymerization of Anhydro Derivatives
Anhydro sugar derivatives serve as important monomers for ring-opening polymerization (ROP) to produce synthetic polysaccharides with well-defined structures. The polymerization of 1,4-anhydro-α-D-ribopyranose derivatives can be initiated by Lewis acid catalysts, such as boron trifluoride etherate (BF₃·OEt₂) or antimony pentachloride (SbCl₅). capes.gov.bracs.org
This polymerization proceeds with high stereoselectivity. For instance, the polymerization of protected 1,4-anhydro-α-D-ribopyranose monomers using SbCl₅ as a catalyst at 0 °C results in a stereoregular (1→4)-β-D-ribopyranan, a cellulose-type polymer. acs.orgcolab.ws In contrast, using BF₃·OEt₂ can lead to a stereoregular (1→5)-α-D-ribofuranan, indicating that the catalyst can control the ring-opening pathway (cleavage of the C1-O4 vs. C4-O1 bond) and the resulting polymer backbone structure. capes.gov.br
Furthermore, copolymerization of different anhydro ribose monomers, such as 1,4-anhydro-2,3-di-O-tert-butyldimethylsilyl-α-D-ribopyranose (ADSR) with deoxy-analogs, can be achieved using BF₃·OEt₂. capes.gov.br This allows for the synthesis of copolymers with varying compositions and properties, expanding the scope of accessible synthetic polysaccharides. capes.gov.bracs.org
Preparation of Modified alpha-D-Ribopyranose Structures
The chemical modification of this compound is a fundamental area of carbohydrate chemistry, enabling the synthesis of a wide array of derivatives with diverse applications. These modifications often involve the selective protection and functionalization of the hydroxyl groups to achieve desired stereochemical and regiochemical outcomes. Methodologies such as acetylation, mesylation, acetonation, and silylation are routinely employed to prepare these modified structures.
Selective Derivatization (e.g., Acetylations, Mesylations)
Selective derivatization of this compound through acetylation and mesylation serves to protect hydroxyl groups, alter reactivity, and introduce leaving groups for subsequent transformations.
Acetylations: Acetylation, the introduction of an acetyl group, is a common strategy for protecting the hydroxyl groups of carbohydrates. The reaction of D-ribose with acetic anhydride (B1165640) in pyridine (B92270) can yield beta-D-ribopyranose tetraacetate. google.com A mixture of α/β-anomers of tetra-O-acetyl-L-ribofuranose can be synthesized through a three-step process involving acetal (B89532) formation, acetylation with acetic anhydride in pyridine, and acetolysis. google.comgoogle.com From this mixture, the pure β-anomer can be obtained by recrystallization. google.comgoogle.com In some cases, "acid acetylation" using acetic anhydride in the presence of acetyl chloride in acetic acid is employed. For instance, this method with inosine (B1671953) results in an acetylated nucleoside in 75% yield, though some cleavage of the nucleosidic bond can occur. nih.gov
Mesylations: Mesylation involves the conversion of a hydroxyl group into a mesylate, which is an excellent leaving group in nucleophilic substitution reactions. This is typically achieved using methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. masterorganicchemistry.com A sequential mesylation–acetylation of 2,3-O-isopropylidene-d-ribofuranose gives 1-O-acetyl-2,3-O-isopropylidene-5-O-methanesulfonyl-β-d-ribofuranose. researchgate.netresearchgate.net This intermediate is valuable for the synthesis of other derivatives, such as thio-sugars. researchgate.netresearchgate.net The reactivity of mesylates allows for the targeted introduction of various functionalities at specific positions within the ribopyranose ring.
Table 1: Examples of Acetylated and Mesylated this compound Derivatives
| Derivative Name | Starting Material | Reagents | Key Findings | Reference |
|---|---|---|---|---|
| beta-D-Ribopyranose tetraacetate | D-Ribose | Acetic anhydride, pyridine | Yielded 4.5 g (42%) after recrystallization. | google.com |
| 1-O-Acetyl-2,3-O-isopropylidene-5-O-methanesulfonyl-β-d-ribofuranose | 2,3-O-Isopropylidene-d-ribofuranose | Methanesulfonyl chloride, followed by acetylation | A key intermediate for synthesizing thio-derivatives. | researchgate.netresearchgate.net |
| Tetra-O-acetyl-L-ribofuranose (β-anomer) | L-Ribose | MeOH/HCl, Acetic anhydride/pyridine, Acetic acid/Acetic anhydride/H₂SO₄ | Overall yield of 57% for the pure β-anomer. | google.comgoogle.com |
Acetonation Reactions and Isopropylidene Derivatives
Acetonation is a widely used method for the protection of vicinal diols in carbohydrates, leading to the formation of cyclic acetals known as isopropylidene derivatives. These derivatives are stable under many reaction conditions but can be readily removed under acidic conditions.
The acid-catalyzed reaction of D-ribose with acetone (B3395972) can lead to a variety of products. researchgate.netvietnamjournal.ru One of the products that can be formed is 1,2:3,4-di-O-isopropylidene-α-D-ribopyranose. vietnamjournal.rutandfonline.com The formation of isopropylidene derivatives serves to protect specific hydroxyl groups, allowing for regioselective modification of the remaining unprotected hydroxyls. For example, 2,3-O-isopropylidene-d-ribofuranose is a key intermediate in the synthesis of various ribose derivatives. tandfonline.com
Furthermore, treatment of 1-O-acetyl-2,3-O-isopropylidene-5-O-methanesulfonyl-β-d-ribofuranose with sodium methoxide can yield 1,4-anhydro-2,3-O-isopropylidene-α-d-ribopyranose. researchgate.netresearchgate.net The isopropylidene group effectively protects the C2 and C3 hydroxyls, facilitating reactions at other positions. The use of clay catalysts, such as montmorillonite (B579905) K 10, has been shown to be a simple and effective method for the preparation of isopropylidene carbohydrates in good yields under mild conditions. researchgate.net
Table 2: Synthesis of Isopropylidene Derivatives of Ribose
| Derivative Name | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Reference |
|---|---|---|---|---|
| 1,2:3,4-di-O-Isopropylidene-α-d-ribopyranose | D-Ribose | Acetone, Acid catalyst (e.g., H₂SO₄) | Acid-catalyzed acetonation | vietnamjournal.rutandfonline.com |
| 1,4-Anhydro-2,3-O-isopropylidene-α-d-ribopyranose | 1-O-Acetyl-2,3-O-isopropylidene-5-O-methanesulfonyl-β-d-ribofuranose | Sodium methoxide | Treatment with base | researchgate.netresearchgate.net |
| 2,3-O-Isopropylidene-d-ribofuranose | D-Ribose | Acetone | Protection of vicinal diols | tandfonline.com |
Thio-Derivatives
Thio-derivatives of this compound, where one or more oxygen atoms are replaced by sulfur, are of significant interest due to their potential biological activities. The synthesis of these analogs often involves the use of acetylated or otherwise activated ribopyranose precursors.
For instance, 1,2,3,4-Tetra-O-acetyl-5-thio-D-ribopyranose and its corresponding 1-bromide can act as glycosyl donors in reactions with thiols like 4-cyano- and 4-nitrobenzenethiol to form 1,5-dithio-D-ribopyranosides. nih.gov The anomeric ratio of the products can be controlled by the reaction conditions. nih.gov Subsequent Zemplén deacetylation affords the final dithio-ribopyranoside products. nih.gov
The synthesis of 2-thio-D-ribose derivatives has also been achieved from S-alkyl-1-thio-α-arabinoside 2-O-mesylates, yielding both furanose and pyranose forms. madridge.org Another approach involves the conversion of a thioglycoside to a hemiacetal using N-bromosuccinimide (NBS) in a THF/water mixture, followed by conversion to a trichloroacetimidate (B1259523) donor for subsequent glycosylation with a thiol. nih.gov
Table 3: Preparation of Thio-Derivatives of Ribose
| Thio-Derivative | Precursor | Key Reagents | Outcome | Reference |
|---|---|---|---|---|
| 4-Cyanophenyl 1,5-dithio-D-ribopyranosides | 1,2,3,4-Tetra-O-acetyl-5-thio-D-ribopyranose | 4-Cyanobenzenethiol | Formation of α- and β-anomers, followed by deacetylation. | nih.gov |
| 2-Thio-D-ribose derivatives | S-Alkyl-1-thio-a-arabinoside 2-O-mesylate | - | Synthesis of both furanose and pyranose forms. | madridge.org |
| Benzyl-thio-D-ribofuranoside | DAT thioglycoside | NBS, CCl₃CN, PhCH₂SH, TfOH | Synthesis of the coupled product in 76% yield over three steps. | nih.gov |
Silylation Strategies (e.g., TMS protection)
Silylation is a versatile method for the protection of hydroxyl groups in carbohydrates, offering a range of stability based on the specific silyl (B83357) group employed. registech.com Trimethylsilyl (B98337) (TMS) ethers are common protecting groups that are readily introduced and removed.
The silylation of D-ribose can be achieved using various reagents. A highly efficient method involves the use of hexamethyldisilazane (B44280) (HMDS) with a catalytic amount of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net This approach allows for the per-O-silylation of unprotected sugars like D-glucose, D-galactose, and D-mannose in high yields. researchgate.net D-ribose can be rapidly silylated by catalytic TMSOTf at room temperature. nih.gov This in situ silylation can be part of a one-pot reaction for further transformations, such as C-glycosylation. nih.gov
The tert-butyldimethylsilyl (TBDMS) group offers greater stability compared to the TMS group, particularly towards hydrolysis. registech.com The use of tert-butyldimethylsilyl chloride (TBDMSCl) allows for the selective protection of primary hydroxyl groups. au.dk For instance, direct silylation of D-ribose with triisopropylsilyl chloride (TIPSCl) can yield the primary protected furanose in 80% yield. au.dk The choice of silylating agent and reaction conditions allows for regioselective protection, which is crucial for the multistep synthesis of complex carbohydrate derivatives. rsc.org The removal of silyl groups is typically accomplished using fluoride (B91410) reagents like tetrabutylammonium fluoride (TBAF). orgsyn.org
Table 4: Silylation of Ribose Derivatives
| Silylating Agent | Substrate | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Hexamethyldisilazane (HMDS) | D-Ribose | TMSOTf (catalytic) | Per-O-silylated ribose | researchgate.net |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | D-Ribose | Catalytic, 25 °C | TMS-protected β-ribopyranose and -furanose | nih.gov |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 2,3-O-Isopropylidene ribofuranose | - | Primary alcohol protected in 90% yield. | au.dk |
| tert-Butyldimethylsilyl chloride | 1,4-Anhydro-α-d-ribopyranose | Silver nitrate | 1,4-Anhydro-2-O-tert-butyldimethylsilyl-α-d-ribopyranose (38% yield) | acs.org |
Glycosylation Reactions and Mechanisms Involving Alpha D Ribopyranose
Mechanistic Pathways of Glycoside Formation
Glycosylation reactions are generally understood to proceed along a mechanistic continuum, ranging from a bimolecular nucleophilic substitution (SN2) to a unimolecular (SN1) pathway. researchgate.netresearchgate.net The precise mechanism is dictated by the nature of the glycosyl donor, acceptor, promoter, and solvent conditions.
The formation of a glycosidic bond via nucleophilic substitution at the anomeric carbon can be described as a continuum of mechanisms between the SN1 and SN2 extremes. nih.govnih.gov In a pure SN2 mechanism, a nucleophile (the glycosyl acceptor) attacks the anomeric carbon in a single concerted step, displacing the leaving group from the opposite face. This process results in an inversion of the anomeric configuration. For example, an α-ribopyranosyl donor would yield a β-riboside.
Conversely, a pure SN1 mechanism involves a two-step process where the leaving group first departs, forming a discrete oxocarbenium ion intermediate. nih.gov This planar or near-planar intermediate can then be attacked by the nucleophile from either the α or β face, potentially leading to a mixture of anomeric products. The gap between these two pathways is populated by a spectrum of mechanisms involving contact and solvent-separated ion pairs. nih.govnih.gov The actual pathway and therefore the stereochemical outcome depend on the stability of the cationic intermediate, the nucleophilicity of the acceptor, and the reaction conditions. nih.gov
The oxocarbenium ion is a key reactive intermediate in glycosylation reactions that proceed through a dissociative, SN1-like mechanism. wikipedia.orgresearchgate.net This species is characterized by a positive charge that is delocalized between the anomeric carbon and the endocyclic oxygen atom, resulting in significant sp² hybridization at the anomeric carbon. wikipedia.orgnih.gov The formation of this intermediate is often the rate-determining step in SN1 glycosylations. nih.gov
The three-dimensional shape and stability of the glycosyl oxocarbenium ion are critical in determining the stereochemical course of the reaction. researchgate.net The ion can adopt various conformations, and the facial selectivity of the subsequent nucleophilic attack is dictated by the relative stability of these conformers. nih.govresearchgate.net Factors such as the configuration of substituents on the pyranose ring influence the preferred conformation of the oxocarbenium ion, thereby directing the incoming nucleophile to a specific face and influencing the α/β product ratio. researchgate.net
Role of Promoters and Catalysts
The activation of the anomeric leaving group on the alpha-D-ribopyranose donor is essential for glycosylation to occur. This is typically achieved through the use of promoters or catalysts that facilitate the formation of the reactive intermediate.
Both Brønsted and Lewis acids are widely employed as promoters in glycosylation reactions. researchgate.netbris.ac.uk Brønsted acids, such as triflic acid or p-toluenesulfonic acid, function by protonating the leaving group, which enhances its ability to depart and facilitates the generation of the oxocarbenium ion. nih.gov The choice of a chiral Brønsted acid can sometimes influence the stereochemical outcome of the glycosylation. nih.gov
Lewis acids, such as tin(IV) chloride (SnCl₄), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), or boron trifluoride etherate (BF₃·OEt₂), activate glycosyl donors by coordinating to the leaving group. researchgate.net This coordination polarizes the anomeric C-X bond (where X is the leaving group), promoting its cleavage. In some cases, a synergistic effect has been observed when using a combination of a Lewis acid and a Brønsted acid. nih.gov
| Catalyst Type | Example(s) | Role in Glycosylation |
| Brønsted Acid | Triflic acid (TfOH), p-Toluenesulfonic acid (pTSA) | Protonates the leaving group to facilitate its departure. |
| Lewis Acid | Tin(IV) chloride (SnCl₄), Boron trifluoride etherate (BF₃·OEt₂) | Coordinates to the leaving group, increasing its lability. |
| Combined | MgBr₂ + Carboxylic Acid | Acts synergistically to catalyze the transformation. nih.gov |
Modern glycosylation methods have expanded to include metal-mediated and photoredox catalysis, which often provide milder and more selective reaction conditions. nih.gov Transition metal catalysts can be used to activate a variety of glycosyl donors.
Photoredox catalysis represents an emerging strategy for forming glycosidic bonds under exceptionally mild conditions. scilit.comresearchgate.net In this approach, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer process to generate a glycosyl radical from a suitable precursor. nih.govnih.gov This radical intermediate can then react with an acceptor to form the glycosidic linkage. This method avoids the use of harsh acidic promoters and can offer unique reactivity and selectivity profiles. nih.gov
Kinetic and Thermodynamic Control in Glycosylation Reactions
The stereochemical outcome of glycosylation reactions involving this compound is dictated by a delicate balance between kinetic and thermodynamic control. The preferred anomer, whether the α (1,2-cis) or β (1,2-trans) product, is determined by factors such as the stability of the transition states (kinetic control) and the relative stability of the final glycoside products (thermodynamic control). Reaction conditions—including temperature, reaction time, solvent, and the nature of the glycosyl donor, acceptor, and promoter—ultimately determine which pathway predominates.
Under kinetic control, the reaction yields the product that is formed the fastest, meaning the product that proceeds through the lowest energy transition state. In many glycosylation reactions, particularly those that proceed through an SN1-like mechanism involving an oxocarbenium ion intermediate, the kinetic product is often the α-anomer. This is frequently attributed to the anomeric effect, which stabilizes the transition state leading to the axial anomer.
Under thermodynamic control, the reaction is allowed to reach equilibrium, and the composition of the product mixture reflects the relative Gibbs free energies of the anomers. The most stable anomer will be the major product. For D-ribopyranose, computational and experimental studies have established the relative stabilities of its anomers, which is the key determinant for the thermodynamic product distribution.
Research Findings on Thermodynamic Stability
The thermodynamic equilibrium of D-ribose in aqueous solution has been well-characterized, providing a clear picture of the relative stability of its various isomeric forms. In solution at room temperature, D-ribose exists as a mixture of pyranose and furanose forms, with the pyranose forms being predominant.
| Isomer | Percentage at Equilibrium (%) |
|---|---|
| β-D-ribopyranose | 59 |
| α-D-ribopyranose | 20 |
| β-D-ribofuranose | 13 |
| α-D-ribofuranose | 7 |
| Open-chain form | ~0.1 |
This equilibrium data clearly indicates that β-D-ribopyranose is the most thermodynamically stable isomer, making it the favored product under conditions of thermodynamic control. The α-D-ribopyranose anomer is the next most abundant pyranose form.
Computational studies in the gas phase further support the enhanced stability of the β-pyranose anomer. Density functional theory (DFT) and ab initio calculations have been used to explore the potential energy surface of D-ribose. These studies consistently identify the β-pyranose chair conformers as the lowest energy structures.
| Anomer/Conformer | Relative Free Energy (kJ/mol) | Reference |
|---|---|---|
| β-pyranose (¹C₄ chair) | 0.0 (Global Minimum) | nih.gov |
| β-pyranose (⁴C₁ chair) | ~0.9 | nih.gov |
| α-pyranose (¹C₄ chair) | >0.9 (Next lowest energy) | nih.gov |
Note: Energies are relative to the most stable conformer. The precise energy difference for the α-anomer varies with the computational method but is consistently higher than the β-anomers. nih.gov
The greater stability of the β-anomer is a result of minimizing steric interactions, as it can adopt a chair conformation where the bulky hydroxyl groups occupy equatorial positions. This contrasts with the α-anomer, where the anomeric hydroxyl group is in a more sterically hindered axial position.
Research Findings on Kinetic Control
While the β-anomer is the thermodynamic product, many synthetic glycosylation procedures are designed to operate under kinetic control to selectively produce the α-anomer. This is often desirable as many biologically relevant molecules contain α-ribopyranoside linkages.
A key strategy to achieve kinetic control involves the use of a suitable glycosyl donor and reaction conditions that favor a rapid and irreversible reaction. For instance, research on the glycosylation of sodium methoxide (B1231860) with a specifically protected ribopyranosyl bromide donor demonstrates highly stereoselective formation of the α-glycoside.
In one study, 3-O-acetyl-2,4-O-phenylboranediyl-β-D-ribopyranosyl bromide was used as a glycosyl donor. Its reaction with sodium methoxide in diethyl ether at room temperature yielded methyl 3-O-acetyl-2,4-O-phenylboranediyl-α-D-ribopyranoside with over 99% purity, which upon deprotection gave the methyl α-D-ribopyranoside. researchgate.net The reaction proceeds with a high degree of stereoselectivity, indicating that the transition state leading to the α-product is significantly lower in energy than the one leading to the β-product. This outcome is consistent with a kinetically controlled process where the anomeric effect stabilizes the departure of the axial bromide, followed by rapid trapping by the nucleophile from the alpha face.
To shift the selectivity of such a reaction towards the thermodynamic product, one would need to employ conditions that allow for anomerization (the interconversion of α and β products). This typically involves:
Higher Temperatures: Providing enough thermal energy to overcome the activation barrier for the reverse reaction and the interconversion of anomers.
Longer Reaction Times: Allowing the system to reach equilibrium.
Use of a Lewis Acid Catalyst: A catalyst that can facilitate the cleavage and reformation of the glycosidic bond, thereby enabling the product mixture to equilibrate to the thermodynamically favored β-anomer.
While specific kinetic data (e.g., kα/kβ ratios) for the glycosylation of this compound donors are not extensively tabulated in the literature, the principles are well-established. The choice of a non-participating protecting group at the C-2 position is crucial for preventing the formation of a dioxolanium ion intermediate, which would direct the reaction towards the 1,2-trans (β) product. By avoiding such participation and using conditions that favor a rapid SN1 or SN2-like displacement, kinetic control can be exerted to favor the α-anomer, overriding the thermodynamic preference for the β-anomer.
Interactions and Molecular Recognition in Chemical Systems
Metal Ion Complexation and Coordination Chemistry
The ability of alpha-D-ribopyranose to form stable complexes with metal ions has been demonstrated through single-crystal X-ray diffraction studies. These investigations reveal a distinct coordination behavior, particularly with hard metal cations like rare earth ions.
This compound has been shown to co-crystallize with several rare earth metal ions, including Lanthanum(III), Cerium(III), Neodymium(III), Samarium(III), and Europium(III), forming isomorphous hydrated chloride complexes. fishersci.iefishersci.atfishersci.seereztech.com In these crystal structures, the D-ribose ligand is found in a disordered state, existing as a pair of isomers: this compound in the ⁴C₁ chair conformation and beta-D-ribopyranose in the ¹C₄ conformation. fishersci.iefishersci.atfishersci.seereztech.com
For instance, in complexes with Lanthanum (La³⁺) and Cerium (Ce³⁺), the alpha:beta anomeric ratio is nearly equal, at 51:49 and 52:48, respectively. fishersci.ie A similar complex forms with Neodymium (Nd³⁺), where this compound is present as one of the isomers. fishersci.at The crystal structure of a praseodymium (Pr³⁺) complex with D-ribopyranose has also been reported. ereztech.com The rare earth metal ion in these structures is typically nine-coordinated, bonding to oxygen atoms from the ribopyranose hydroxyl groups, water molecules, and a chloride ion. fishersci.iefishersci.atereztech.com
Table 1: Coordination Characteristics of Rare Earth Metal-Ribopyranose Complexes An interactive table detailing the coordination environment of rare earth metal ions with D-ribopyranose, including the alpha-anomer.
| Metal Ion | Anomer Conformation | Anomeric Ratio (α:β) | Coordination Number | Coordinated Species |
|---|---|---|---|---|
| La(III) | α-D-ribopyranose (⁴C₁) | 51:49 fishersci.ie | 9 fishersci.ie | 3x Ribose-OH, 5x H₂O, 1x Cl⁻ fishersci.ie |
| Ce(III) | α-D-ribopyranose (⁴C₁) | 52:48 fishersci.ie | 9 fishersci.ie | 3x Ribose-OH, 5x H₂O, 1x Cl⁻ fishersci.ie |
| Nd(III) | α-D-ribopyranose (⁴C₁) | Disordered fishersci.at | 9 fishersci.at | 3x Ribose-OH, 5x H₂O, 1x Cl⁻ fishersci.at |
| Sm(III) | α-D-ribopyranose (⁴C₁) | 1:1 fishersci.se | 9 fishersci.se | 3x Ribose-OH, 5x H₂O, 1x Cl⁻ fishersci.se |
| Eu(III) | α-D-ribopyranose (⁴C₁) | 52:48 ereztech.com | 9 ereztech.com | 3x Ribose-OH, 5x H₂O, 1x Cl⁻ ereztech.com |
| Pr(III) | α-D-ribopyranose | Not specified ereztech.com | 9 ereztech.com | 3x Ribose-OH, 5x H₂O, 1x Cl⁻ ereztech.com |
A critical feature for the complexation of ribopyranose with metal ions is the specific spatial arrangement of its hydroxyl groups. In the case of the rare earth metal complexes, both the alpha- and beta-anomers provide a tridentate binding site composed of three hydroxyl groups in an axial-equatorial-axial (ax-eq-ax) orientation. fishersci.iefishersci.atfishersci.seereztech.com This specific arrangement is geometrically favorable for forming a stable chelate with the metal ion. For this compound in the ⁴C₁ conformation, this involves the hydroxyl groups at positions C2, C3, and C4. This contrasts with other sugars that may not present such a favorable pre-organized binding site, highlighting the structural basis for ribose's strong interaction with certain metal ions. fishersci.no
Carbohydrate-Surface Interactions in Chromatographic Separation
The unique stereochemistry of this compound is predicted to play a significant role in its interaction with surfaces, a key process in chromatographic separations. Monosaccharides interact with solid phases through their hydroxyl groups, either via hydrogen bonding or by forming complexes with surface metal ions. fishersci.no
Theoretical studies propose that this compound, which has all of its hydroxyl groups oriented on one side of the pyranose ring, interacts more strongly with surfaces compared to other sugars. fishersci.no This strong interaction is corroborated by some chromatographic and electrophoresis data. fishersci.no In a theoretical chromatography-like separation process on a chiral mineral surface, the distinct orientation of the hydroxyl groups in this compound allows for a multidentate interaction, leading to stronger adsorption and slower movement compared to other monosaccharides. fishersci.no This suggests that the unique facial polarity of this compound is a critical factor governing its behavior in surface-based separation techniques.
Structural Basis of Protein-Carbohydrate Interactions
Protein-carbohydrate interactions are fundamental to a vast array of biological processes. wikipedia.orgamericanelements.com The recognition is driven by a combination of forces, primarily hydrogen bonding and van der Waals interactions, including stacking of aromatic amino acid side chains against the sugar ring. wikipedia.orgamericanelements.com The specificity of these interactions is highly dependent on the precise three-dimensional structure of both the carbohydrate and the protein's binding site, including the anomeric configuration (alpha or beta) of the sugar. fishersci.no
While the principles of carbohydrate recognition are well-established, specific crystal structures detailing the binding of this compound to a protein are not prominently available in public databases like the Protein Data Bank (PDB). Many deposited structures of ribose-binding proteins are in complex with the beta-anomer, such as the E. coli ribose transporter solute binding protein (PDB ID: 4RY0). ereztech.com
The general structural basis for recognition involves a binding pocket shaped to be sterically complementary to the sugar. Hydrogen bonds are formed between the protein's polar residues (e.g., Asp, Asn, Arg, Gln, Glu) and the sugar's hydroxyl groups. The anomeric hydroxyl group is a key determinant of specificity; a protein designed to recognize the axial hydroxyl group of the alpha-anomer would likely have hydrogen bond donors or acceptors positioned to interact favorably with that specific orientation, while sterically clashing with the equatorial hydroxyl of the beta-anomer. fishersci.no Furthermore, one face of the pyranose ring often presents a "hydrophobic patch" composed of C-H groups, which can engage in favorable stacking interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine in the protein's binding site. wikipedia.orgamericanelements.com
Table 2: List of Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 6102353 nih.gov |
| Praseodymium(III) ion | 185491 nih.gov |
| Neodymium(III) ion | 18355679 (for hexahydrate) americanelements.com |
| Lanthanum(III) ion | 25122 (for hexahydrate) ereztech.com |
| Cerium(III) ion | 24636 (for anhydrous) fishersci.se |
| Samarium(III) ion | 203081 (for hexahydrate) ereztech.com |
| Europium(III) ion | 159371 (for oxide) fishersci.no |
| Water | 962 nih.gov |
Advanced Analytical Techniques for Alpha D Ribopyranose Research
Mass Spectrometry (e.g., High-Resolution Mass Spectrometry)
Mass Spectrometry (MS) is a cornerstone technique for the analysis of carbohydrates, including alpha-D-ribopyranose. It provides crucial information on molecular weight and structure through the mass-to-charge ratio (m/z) of ionized molecules and their fragments.
High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering the ability to determine the elemental composition of a molecule from its exact mass. This precision is vital for distinguishing between isomers and for identifying unknown compounds in complex mixtures. medjrf.com For instance, HRMS has been instrumental in refining the structures of various D-ribose derivatives formed during acid-catalyzed acetonation reactions. medjrf.comresearchgate.net The technique, often coupled with 2D NMR, provides unambiguous structural characterization. researchgate.net
Different ionization methods and MS analyzers are employed depending on the research goals. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to analyze polymers of ribose, identifying repeating units by the mass difference between peaks in the spectrum. researchgate.net In metabolic studies, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), is used to identify and quantify ribose-containing metabolites in biological fluids like plasma and urine. nih.govuu.nl This approach was used to characterize the metabolic pathway of guadecitabine, a dinucleotide containing a deoxyribose moiety. nih.govresearchgate.net
| Compound/Derivative | Mass Spectrometry Technique | Key Finding/Application | Reference |
|---|---|---|---|
| D-ribose reaction products | High-Resolution Mass Spectrometry (HRMS) | Refinement and correct characterization of molecular structures. | medjrf.comresearchgate.net |
| Ribose polymer | MALDI-TOF MS | Analysis of polymer chains by identifying repeating units (132 Da difference). | researchgate.net |
| Guadecitabine metabolites | LC-MS/MS | Identification and quantification of drug metabolites in biological samples. | nih.govresearchgate.net |
| 3-deoxy-5-o-phosphono-beta-d-ribofuranose | Predicted CCS (Ion Mobility-MS) | Calculation of predicted collision cross-section (CCS) values for various adducts. | uni.lu |
Radiochromatography for Anomer Conversion Monitoring
Radiochromatography combines chromatography for separation with radiolabeling for detection and quantification. This highly sensitive technique is well-suited for monitoring dynamic processes, such as the interconversion of sugar anomers in solution. By labeling a specific anomer of ribose (e.g., with Carbon-14 or Tritium) and analyzing samples over time using a chromatographic method like High-Performance Liquid Chromatography (HPLC), the distribution of radioactivity among the different isomeric forms can be determined.
This approach has been applied in studies of nucleoside analogues, which contain a ribose or deoxyribose core. For example, in research on guadecitabine, which contains a 14C-radiolabel, the combination of mass spectrometry with off-line liquid scintillation counting (a form of radioactivity detection) allowed for the characterization and quantification of its metabolites in plasma, urine, and intracellular compartments. researchgate.net While this study focused on metabolism, the methodology is directly applicable to monitoring the physical process of anomerization, where alpha- and beta-anomers interconvert. nih.govresearchgate.net The presence of different anomers, such as α-decitabine and β-decitabine, can be confirmed and quantified using these methods, often employing stable isotope-labeled internal standards. researchgate.net
| Study Subject | Technique | Application | Reference |
|---|---|---|---|
| Guadecitabine (¹⁴C-labeled) | LC-MS/MS and Liquid Scintillation Counting | Mass balance and metabolite profiling in cancer patients. | nih.govresearchgate.net |
| Decitabine (nucleoside analogue) | Radiochromatography / Stable Isotope Labeling | Confirmation of the presence of α- and β-anomers in urine. | researchgate.net |
Optical Rotation Studies
Optical rotation is a physical property of chiral molecules, like this compound, to rotate the plane of plane-polarized light. The magnitude and direction of this rotation are unique to a specific stereoisomer. When a pure anomer of a sugar, such as this compound, is dissolved in a solvent like water, the optical rotation of the solution changes over time. This phenomenon is known as mutarotation.
Mutarotation occurs because the sugar anomers interconvert in solution, passing through an open-chain aldehyde form, until an equilibrium mixture of the various isomers (alpha- and beta-pyranose, and alpha- and beta-furanose) is established. wikiwand.com The final, stable optical rotation value of the equilibrium mixture reflects the relative concentrations of each isomer. acs.org
By measuring the specific rotation of the pure alpha- and beta-anomers and the final rotation of the equilibrium mixture, the percentage of each anomer at equilibrium can be calculated. doubtnut.com For D-ribose in aqueous solution, the equilibrium is a mixture of four cyclic forms and a small amount of the open-chain form, with the beta-pyranose form being the most abundant. wikiwand.com Optical rotation measurements are therefore a fundamental tool for studying the conformational dynamics and equilibrium composition of ribose solutions. acs.org The specific rotation ([α]D) is also a critical parameter for characterizing newly synthesized carbohydrate derivatives. capes.gov.br
| Form of D-Ribose | Approximate Percentage in Aqueous Equilibrium | Comment | Reference |
|---|---|---|---|
| beta-D-ribopyranose | 59% | The specific optical rotation of a solution changes over time (mutarotation) until these equilibrium concentrations are reached. | wikiwand.com |
| This compound | 20% | ||
| beta-D-ribofuranose | 13% | ||
| alpha-D-ribofuranose | 7% |
Future Directions and Emerging Research Areas
Development of Novel Stereoselective Glycosylation Strategies
The stereocontrolled formation of the glycosidic bond is a formidable challenge in carbohydrate chemistry, particularly for achieving the 1,2-cis configuration often found in biologically active oligosaccharides. canterbury.ac.nz The development of new stereoselective glycosylation methods for alpha-D-ribopyranose is crucial for accessing complex glycoconjugates and oligosaccharides.
Recent advances have focused on several key areas:
Catalyst Development : Novel catalysts are being explored to direct the stereochemical outcome of glycosylation reactions. For instance, the use of B(C6F5)3 has been shown to be effective for stereoselective 1,2-cis arabinofuranosylation, a strategy that could be adapted for ribopyranosides. acs.org Other developments include the use of pyrrylium catalysts for β-selective glycosylations and chiral Brønsted acids, although the latter have shown limited success so far. canterbury.ac.nznih.gov Tricyclic borinic acid catalysts have also demonstrated high stereoselectivity in the synthesis of 1,1′-disaccharides, where complexation of the catalyst with diols on the acceptor is key to activating the glycosyl donor and controlling the 1,2-cis configuration. researchgate.net
Protecting Group Influence : The nature and orientation of protecting groups on the glycosyl donor, particularly at the C-2 position, play a critical role in directing stereoselectivity. thieme-connect.de Neighboring group participation from a C-2 acyl group typically leads to the formation of 1,2-trans glycosides. thieme-connect.de Conversely, non-participating groups are required for the challenging 1,2-cis linkage. Research is ongoing to design novel protecting groups that can influence the electronic and steric environment of the anomeric center to favor the desired alpha-anomer.
Reaction Condition Optimization : Factors such as solvent, temperature, and the concentration of reactants can significantly influence the stereochemical outcome. nih.gov For example, a clear trend of forming 1,2-cis glycosides in concentrated solutions via an SN2-like pathway has been observed, while α-glycosides are favored in dilute solutions through an SN1-like mechanism. nih.gov Fine-tuning these parameters is essential for optimizing the selectivity for the alpha-D-ribopyranoside linkage.
The ultimate goal is to develop a "universal glycosylation method," though this remains elusive. nih.gov The current trend is a multipronged approach, combining catalyst design, strategic use of protecting groups, and optimization of reaction conditions to achieve high stereoselectivity for specific glycosidic linkages. nih.gov
Exploration of New this compound-Containing Chemical Entities
The this compound scaffold is a building block for a variety of natural products and synthetic molecules with interesting biological activities. A key area of future research is the design and synthesis of novel chemical entities incorporating this sugar moiety to explore new chemical space and biological functions.
Examples of emerging research in this area include:
Novel Ribonucleoside Analogs : Synthetic nucleoside analogs are crucial in antiviral and anticancer therapies. Researchers are creating novel ribonucleosides by attaching different chemical groups to the ribose sugar. For example, a series of 1,2,3-triazolylbenzyl-aminophosphonates linked to a riboside have been synthesized. nih.govnih.gov These compounds combine the pharmacophores of phenyl-triazolyl-ribosides and α-aminophosphonates, which are known for their pharmacological properties. nih.gov Some of these new compounds have shown modest inhibitory activity against viruses like respiratory syncytial virus (RSV) and Coxsackie virus B4. nih.govnih.gov
C-Nucleosides : In contrast to the more common N-glycosidic bond found in natural nucleosides, C-nucleosides feature a carbon-carbon bond between the sugar and the base. These analogs are often more resistant to enzymatic cleavage, making them attractive therapeutic candidates. The synthesis of the first C3 ribosylated imidazo[1,2-a]pyridine (B132010) C-nucleoside highlights the ongoing efforts to create novel C-nucleosides with unique structural features. acs.org
Glycopolymers : The functionalization of synthetic polymers with carbohydrate moieties, including ribose derivatives, is a growing field. researchgate.net These "glycopolymers" can exhibit enhanced biocompatibility and biodegradability, with potential applications in drug delivery, tissue engineering, and as biomaterials. researchgate.net
The exploration of these new chemical entities is driven by the potential to discover molecules with improved or entirely new biological activities, from antiviral agents to advanced materials.
Advanced Computational Approaches for Complex Carbohydrate System Modeling
Experimental characterization of the conformational landscape and dynamics of carbohydrates can be challenging. Advanced computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics (QM), are becoming indispensable tools for modeling complex carbohydrate systems at an atomic level of detail. uiowa.edunih.gov
These computational approaches provide insights into:
Conformational Preferences : D-Ribose can exist in multiple forms in solution, including the α- and β-pyranose and furanose forms, as well as an open-chain structure. biomedres.usresearchgate.net Computational studies can predict the relative stabilities and populations of these different isomers and their various conformers (e.g., chair, boat, skew). acs.org For instance, calculations have shown that for D-ribose, the pyranose forms are more stable than the furanose forms in the gas phase. acs.org
Molecular Dynamics : MD simulations generate trajectories of molecular motion over time, providing a "molecular movie" of the system. mpg.denih.gov This allows researchers to study the flexibility of the pyranose ring, the dynamics of substituent groups, and the interactions with solvent molecules or binding partners like proteins. uiowa.edubiorxiv.org These simulations are advancing from modeling hundreds of atoms to systems containing millions of atoms, such as entire ribosomes. nih.govmdpi.com
Glycosylation Mechanisms : QM calculations can be used to model the transition states of glycosylation reactions, helping to elucidate the factors that control stereoselectivity. By understanding the energy barriers for different reaction pathways, chemists can better design reactions to favor the formation of the desired alpha-D-ribopyranoside.
Protein-Carbohydrate Interactions : Simulations can model how this compound-containing ligands bind to proteins. biorxiv.org This is crucial for understanding biological recognition events and for the rational design of inhibitors or mimics.
While powerful, the accuracy of these simulations depends heavily on the quality of the underlying force fields (the mathematical functions describing the interactions between atoms). mpg.dersc.org Ongoing research focuses on refining these force fields and developing enhanced sampling techniques to explore the vast conformational space of carbohydrate systems more efficiently. nih.govnih.gov
Interdisciplinary Research at the Interface of Synthetic and Structural Carbohydrate Chemistry
The most significant breakthroughs in understanding and exploiting the chemistry of this compound are emerging from interdisciplinary collaborations that bridge synthetic chemistry, structural biology, and biochemistry. unina.it
This convergence of disciplines is driving progress in several key areas:
Chemical Glycobiology : This field uses chemical tools to study the roles of carbohydrates in biological systems. york.ac.uk Synthetic chemists create modified versions of natural glycans, including those containing this compound, which are then used by biologists to probe carbohydrate-protein interactions, map binding sites, and elucidate the structural basis for molecular recognition. ualberta.ca
Chemoenzymatic Synthesis : This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. nih.govrug.nl For example, a core oligosaccharide structure can be assembled using traditional organic chemistry, and then enzymes (glycosyltransferases) are used to selectively add further sugar units, including ribose, to create complex target molecules like human milk oligosaccharides. nih.govfrontiersin.org This strategy leverages the best of both worlds, overcoming many of the challenges associated with purely chemical or purely enzymatic approaches. chemistryviews.org
Integrated Structural Analysis : The combination of synthesis with structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as biophysical methods like isothermal titration calorimetry (ITC), provides a complete picture of carbohydrate structure and function. ualberta.ca Synthetic chemists can create isotopically labeled (e.g., 13C) ribose, which can then be incorporated into larger molecules. researchgate.net NMR studies of these labeled molecules can provide detailed information about their conformation and dynamics in solution or when bound to a protein receptor. researchgate.net
This interdisciplinary approach, where synthetic strategies are informed by structural insights and biological questions, is essential for advancing the field. It allows for a cycle of design, synthesis, and evaluation that accelerates the development of new carbohydrate-based probes, therapeutics, and materials. unina.itualberta.ca
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing high-purity alpha-D-ribopyranose, and how can purity be validated?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of ribose or reduction of furfural, followed by purification via column chromatography. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative purity assessment (>98% recommended for experimental reproducibility) .
Q. Which analytical techniques are critical for characterizing this compound in biochemical studies?
- Methodological Answer : Key techniques include:
- Spectroscopy : NMR (¹H/¹³C) to confirm stereochemistry and anomeric configuration.
- Chromatography : HPLC or gas chromatography-mass spectrometry (GC-MS) for detecting degradation products.
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess stability under varying temperatures .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : While this compound exhibits low toxicity, prolonged exposure to high doses (>500 mg/kg in murine models) may cause gastrointestinal distress. Use personal protective equipment (PPE), conduct toxicity screenings via in vitro assays (e.g., MTT assays on cell lines), and adhere to institutional biosafety level 1 (BSL-1) guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different in vitro and in vivo models?
- Methodological Answer : Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from differences in experimental conditions (pH, concentration, cell type). Standardize protocols by:
- Controlled Replication : Use identical cell lines (e.g., HEK-293 or RAW 264.7 macrophages) and physiological buffers.
- Data Triangulation : Cross-validate findings with orthogonal assays (e.g., ROS detection kits and gene expression profiling) .
Q. What methodological approaches are recommended to enhance the solubility and bioavailability of this compound for pharmaceutical applications?
- Methodological Answer : Address low solubility via:
- Structural Derivatization : Introduce hydrophilic groups (e.g., phosphate or sulfonate) at the C2/C3 positions.
- Nano-Encapsulation : Use liposomal carriers or cyclodextrin complexes to improve bioavailability. Validate efficacy through pharmacokinetic studies (e.g., plasma concentration-time curves in rodent models) .
Q. How should researchers design enzymatic assays to study this compound as a substrate for glycolysis-related enzymes?
- Methodological Answer : Optimize assay conditions by:
- Enzyme Selection : Use purified hexokinase or ribokinase isoforms with confirmed activity toward pentoses.
- Kinetic Analysis : Measure Michaelis-Menten parameters (Km, Vmax) under controlled pH (7.4) and temperature (37°C). Include negative controls (e.g., D-glucose) to assess specificity .
Guidelines for Experimental Design
- Hypothesis Testing : Frame hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Data Contradiction Analysis : Apply iterative triangulation (e.g., combine quantitative HPLC data with qualitative NMR structural insights) .
- Ethical Compliance : For in vivo studies, obtain ethics approvals and document participant selection criteria per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
